molecular formula C19H22N8O3 B14802594 Py-2H-Tetrazine-Py-NHBoc

Py-2H-Tetrazine-Py-NHBoc

Cat. No.: B14802594
M. Wt: 410.4 g/mol
InChI Key: KNBKJTLCQAJECX-UHFFFAOYSA-N
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Description

Contextualization of Tetrazine Chemistry within Bioorthogonal Reactions

Tetrazine bioorthogonal chemistry, first reported independently by two research groups in 2008, involves the reaction between a 1,2,4,5-tetrazine (B1199680) and a dienophile. nih.govchemrxiv.org These reactions are a cornerstone of bioorthogonal chemistry due to their rapid kinetics, which allow for efficient labeling even at the low concentrations typically found in biological systems. nih.gov The 2022 Nobel Prize in Chemistry, awarded for the development of click chemistry and bioorthogonal chemistry, has further highlighted the importance of these reactions. chemrxiv.org A variety of bioorthogonal reactions have been developed, including the Staudinger ligation, copper-catalyzed azide-alkyne cycloaddition, and the tetrazine ligation. acs.orgchemrxiv.org

Significance of Inverse Electron-Demand Diels-Alder (IEDDA) Cycloadditions in Chemical Biology

The reactivity of tetrazines is harnessed through the inverse electron-demand Diels-Alder (IEDDA) reaction, a type of [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich dienophile. arkat-usa.orgresearchgate.net This reaction is exceptionally fast and does not require a catalyst, making it highly suitable for in vivo applications. arkat-usa.orgresearchgate.netresearchgate.net The IEDDA reaction proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, rendering the reaction irreversible. acs.orgnih.gov The reaction rate can be tuned by modifying the substituents on the tetrazine ring, with electron-withdrawing groups generally leading to faster kinetics.

The speed of the IEDDA reaction is one of its most significant advantages. For instance, the reaction of a tetrazine with a trans-cyclooctene (B1233481) (TCO) derivative can have second-order rate constants as high as 10^6 M⁻¹s⁻¹, allowing for modifications of biomolecules at very low concentrations. nih.gov This high reactivity has made the IEDDA reaction a go-to tool for various applications in chemical biology.

Role of Tetrazine Derivatives in Advanced Bioconjugation and Chemical Biology Applications

Tetrazine derivatives are integral to a wide array of chemical biology applications due to their versatility and tunable reactivity. nih.govnih.gov They are used for:

Cellular Labeling and Imaging: Tetrazines can be conjugated to fluorophores to create probes that "turn on" upon reaction, enabling no-wash fluorescence imaging in living cells and animals. nih.gov They have been used to label proteins, nucleic acids, and other biomolecules for visualization and tracking. chemrxiv.orgarkat-usa.org

Drug Delivery and Release: The bioorthogonal nature of the tetrazine ligation allows for the targeted delivery and release of therapeutic agents. For example, a drug can be attached to a dienophile and administered systemically, while a tetrazine-modified antibody directs it to a specific tissue, where the IEDDA reaction releases the active drug. Recent studies have shown the potential of this approach in creating click-cleavable antibody-drug conjugates (ADCs) for cancer therapy. nih.gov

Biomaterials Science: IEDDA reactions are employed in the construction of biomaterials for applications such as drug delivery and multimodal imaging. researchgate.net

The utility of tetrazine derivatives is continually expanding as new synthetic methods are developed, allowing for the creation of tetrazines with unique properties tailored for specific applications. nih.gov

Positioning of Py-2H-Tetrazine-Py-NHBoc within the Expanding Tetrazine Derivative Landscape

This compound is a specific derivative that incorporates several key functional groups: two pyridine (B92270) rings and a Boc-protected amine. The pyridine rings are known to influence the electronic properties of the tetrazine core, thereby affecting its reactivity in IEDDA reactions. The presence of a Boc (tert-butyloxycarbonyl) protecting group on the amine functionality allows for controlled, site-specific conjugation. The Boc group is stable under a variety of conditions but can be readily removed to reveal a primary amine, which can then be used to attach the tetrazine to a molecule of interest, such as a protein, antibody, or nanoparticle.

Recent research has highlighted the importance of ortho-functionalized pyridinyl-tetrazines in overcoming challenges related to click-to-release applications. The strategic placement of functional groups on the pyridine ring can significantly enhance the efficiency of payload release from a dienophile. While specific data on this compound is not extensively available in the public domain, its structure suggests a role as a versatile building block in the synthesis of advanced bioconjugation reagents. The pyridine moieties can modulate reactivity and solubility, while the Boc-protected amine provides a handle for subsequent conjugation, positioning this compound as a valuable tool for researchers developing sophisticated bioorthogonal strategies.

Properties

Molecular Formula

C19H22N8O3

Molecular Weight

410.4 g/mol

IUPAC Name

tert-butyl N-[2-oxo-2-[[6-(6-pyridin-2-yl-1,4-dihydro-1,2,4,5-tetrazin-3-yl)pyridin-3-yl]amino]ethyl]carbamate

InChI

InChI=1S/C19H22N8O3/c1-19(2,3)30-18(29)22-11-15(28)23-12-7-8-14(21-10-12)17-26-24-16(25-27-17)13-6-4-5-9-20-13/h4-10H,11H2,1-3H3,(H,22,29)(H,23,28)(H,24,25)(H,26,27)

InChI Key

KNBKJTLCQAJECX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC1=CN=C(C=C1)C2=NNC(=NN2)C3=CC=CC=N3

Origin of Product

United States

Mechanistic and Kinetic Investigations of Py 2h Tetrazine Py Nhboc Reactivity

Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition Reaction Mechanisms

The IEDDA reaction is a powerful cycloaddition that occurs between an electron-poor diene, in this case, the tetrazine ring, and an electron-rich dienophile, typically a strained alkene or alkyne. nih.gov The reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. rsc.orgnih.gov Electron-withdrawing substituents on the tetrazine lower its LUMO energy, accelerating the reaction. rsc.org

The general mechanism proceeds in a multi-step cascade. First, a [4+2] cycloaddition forms a highly strained, unstable bicyclic intermediate. rsc.orgrsc.org This is followed by a rapid retro-Diels-Alder reaction that eliminates a molecule of dinitrogen (N₂), yielding a 4,5-dihydropyridazine. This dihydropyridazine (B8628806) can then either isomerize or be oxidized to form the final, stable pyridazine (B1198779) product. rsc.orgnih.gov The initial cycloaddition is typically the rate-determining step of the entire sequence. nih.gov

The choice of dienophile is critical to the reaction's success and rate. Strained olefins are particularly reactive due to the high energy of their double bonds. rsc.orgnih.gov

trans-Cyclooctenes (TCOs): TCOs are among the most reactive dienophiles used in IEDDA reactions with tetrazines, exhibiting reaction rates several orders of magnitude higher than other dienophiles. nih.govresearchgate.net The high ring strain significantly raises the energy of the dienophile's HOMO, facilitating a rapid reaction. For instance, a highly strained (E)-bicyclo[6.1.0]non-4-ene reacts with 3,6-dipyridyl-s-tetrazine 19 times faster than the parent trans-cyclooctene (B1233481). nih.gov The reaction with TCO proceeds through the characteristic [4+2] cycloaddition, followed by N₂ elimination to produce a dihydropyridazine. researchgate.net

Norbornenes: Norbornene and its derivatives are also effective dienophiles due to their inherent ring strain. nih.govnih.gov They react readily with dipyridyl tetrazines, although generally slower than TCOs. researchgate.net The reaction pathway is analogous, involving the formation of a bicyclic intermediate that expels nitrogen. nih.gov Kinetic studies have shown that the reactivity of norbornene derivatives can be tuned by substituents; for example, exo,exo-5-norbornene-2,3-dimethanol shows reactivity comparable to unsubstituted norbornene. nih.govnih.gov

Cyclopropenes: Cyclopropenes are small, highly strained dienophiles that offer advantages in certain biological applications where minimal steric footprint is required. nih.gov Interestingly, while TCO is generally more reactive, sterically hindered tetrazines (e.g., those with a tert-butyl group) have been observed to react faster with cyclopropene (B1174273) than with TCO. nih.gov This is attributed to the smaller size of the cyclopropene, which can more easily approach the sterically crowded tetrazine core. nih.gov Density functional theory (DFT) calculations support the idea that small, stable methylcyclopropenes can be superior partners for bulky tetrazines. nih.gov

While the primary reaction pathway involves the tetrazine itself, the synthesis of tetrazines often proceeds via a 1,4-dihydrotetrazine or 2H-dihydrotetrazine intermediate, which is then oxidized. nih.gov In some contexts, particularly in click-to-release applications, the stability and tautomerization of the product, the 4,5-dihydropyridazine, is a critical factor. chemrxiv.org

Recent research has shown that for highly reactive tetrazines like bis-(2-pyridinyl)-tetrazine, the initially formed 4,5-dihydropyridazine product can be surprisingly stable. chemrxiv.org This stability can hinder the subsequent, necessary tautomerization to the 1,4-dihydropyridazine form, which is required for the elimination of a payload in release applications. chemrxiv.org This indicates that the progression of the reaction beyond the initial cycloaddition and N₂ elimination is heavily influenced by the electronic and steric environment provided by the tetrazine's substituents, which dictates the stability of the dihydropyridazine intermediate. chemrxiv.org It has been demonstrated that introducing ortho-substituents with hydrogen-bonding capabilities on the pyridyl rings can facilitate this crucial tautomerization step. chemrxiv.org

Quantitative Kinetic Studies of Py-2H-Tetrazine-Py-NHBoc Ligation Rates

The rate of the IEDDA ligation is quantified by the second-order rate constant (k₂), which is a critical parameter for bioorthogonal applications. These rates are typically determined using UV-vis spectroscopy, monitoring the disappearance of the tetrazine's characteristic absorbance in the presence of an excess of the dienophile. nih.gov

The substituents on the tetrazine ring play a crucial role in modulating the reaction kinetics.

Electronic Effects: The reactivity of tetrazines is highly dependent on the electronic nature of their substituents. Electron-withdrawing groups decrease the energy of the tetrazine's LUMO, which narrows the HOMO-LUMO gap with the dienophile and accelerates the reaction. rsc.orgnih.gov Pyridyl groups, particularly the 2-pyridyl isomer, are strongly electron-withdrawing and lead to highly reactive tetrazines. researchgate.netchemrxiv.org This is commonly attributed to the electron-withdrawing nature of the heteroaryl substituent. researchgate.net However, recent computational studies suggest the exceptional reactivity of 2-pyridyl-tetrazines is not solely due to this inductive effect. chemrxiv.org The Boc-protecting group on the amine (NHBoc) is generally considered electronically neutral or slightly electron-donating, which might slightly temper the activating effect of the pyridyl rings compared to an unsubstituted analogue.

Steric Effects: Steric hindrance on either the tetrazine or the dienophile can significantly reduce the reaction rate. nih.gov The NHBoc group, being relatively bulky, could introduce steric hindrance, potentially slowing the reaction. This effect is most pronounced when reacting with bulky dienophiles. nih.gov The position of the nitrogen within the pyridine (B92270) ring also has a profound impact. Computational analysis has revealed that the high reactivity of 2-pyridyl tetrazines is also caused by a reduced distortion energy in the transition state. chemrxiv.org This is explained by a destabilizing intramolecular repulsion between the nitrogen lone pair of the pyridine ring and the adjacent nitrogen of the tetrazine ring in the ground state. This repulsion is relieved in the transition state, lowering the activation energy. chemrxiv.org

The reactivity of a dipyridyl tetrazine like this compound is best understood by comparison with other analogues.

Aryl vs. Pyridyl: Dipyridyl-s-tetrazine reacts significantly faster than its diphenyl-s-tetrazine counterpart with the same dienophile. For example, with a strained trans-cyclooctene derivative, the rate constant for dipyridyl-tetrazine was 22,000 M⁻¹s⁻¹, whereas for diphenyl-tetrazine it was 3,100 M⁻¹s⁻¹. nih.gov This highlights the powerful activating effect of the electron-withdrawing pyridyl groups.

Alkyl vs. Aryl: Aromatic tetrazines are generally more reactive than alkyl-substituted tetrazines, though the latter are often more stable. rsc.org

Symmetrical vs. Unsymmetrical: Recent studies on mono-substituted (asymmetric) tetrazines reveal they can exhibit high reactivity, sometimes surpassing their symmetric counterparts. nih.gov This increased reactivity is attributed to a more asynchronous reaction pathway which reduces the distortion energy required to reach the transition state. nih.gov

Below is a table comparing the reaction rates of various tetrazines with different dienophiles.

TetrazineDienophileRate Constant (k₂, M⁻¹s⁻¹)SolventReference
3,6-Diphenyl-s-tetrazinetrans-Cyclooctene19.1MeOH nih.gov
3,6-Diphenyl-s-tetrazineStrained TCO derivative3,100MeOH nih.gov
3,6-Dipyridyl-s-tetrazineStrained TCO derivative22,000MeOH nih.gov
Dipyridyl-tetrazine derivativetrans-Cyclooctene (TCO)2,0009:1 MeOH/Water researchgate.net
Water-soluble dipyridyl-tetrazineTCO (equatorial)22,600Water researchgate.net
Water-soluble dipyridyl-tetrazineTCO (axial)80,200Water researchgate.net
Tetrazine derivative (Tz 12)Norbornene1.9Aqueous Buffer researchgate.net

Applications of Py 2h Tetrazine Py Nhboc in Advanced Chemical Biology Research

Bioorthogonal Labeling and Functionalization Strategies

Bioorthogonal chemistry provides methods to chemically modify biomolecules in living systems with minimal perturbation. The tetrazine ligation, a cornerstone of this field, is prized for its versatility, fast reaction rates, and site-specificity. nih.gov Pyridyl-tetrazine derivatives are central to these strategies, enabling the precise attachment of probes, tags, or therapeutic agents to macromolecules.

Site-Specific Labeling of Biological Macromolecules (e.g., Proteins, Nucleic Acids)

The ability to label proteins and nucleic acids at specific sites is crucial for understanding their function, localization, and dynamics. Tetrazine-based bioorthogonal chemistry offers robust solutions for achieving this precision.

Proteins: Site-specific protein modification using tetrazines is typically achieved by introducing a reactive dienophile partner into the protein of interest. This can be done through the genetic incorporation of a non-canonical amino acid (ncAA) containing a strained alkene or alkyne, such as trans-cyclooctene (B1233481) (TCO). nih.gov Once the TCO-bearing ncAA is part of the protein's structure, a tetrazine-functionalized molecule, such as a derivative of Py-2H-Tetrazine-Py-NHBoc linked to a fluorophore, can be added. The tetrazine reacts specifically and rapidly with the TCO group, resulting in the covalent labeling of the target protein. nih.gov This method allows for the attachment of a wide variety of payloads with high efficiency, even for intracellular proteins in live mammalian cells. nih.gov An alternative strategy involves enzyme-mediated ligation to install the tetrazine-reactive group onto the protein. nih.gov

Nucleic Acids: The tetrazine ligation has also been adapted for the specific detection and labeling of nucleic acids, such as messenger RNA (mRNA) and microRNA (miRNA). chinesechemsoc.org One innovative approach uses nucleic acid-templated chemistry, where the target nucleic acid sequence acts as a scaffold, bringing a tetrazine probe and a dienophile probe into close proximity, thereby accelerating the reaction and generating a detectable signal. chinesechemsoc.orgacs.org Another powerful technique is metabolic labeling, where cells are fed nucleoside analogues modified with a dienophile, like N6-cyclopropane-adenosine (cpA). nih.gov These analogues are incorporated into newly synthesized RNA, which can then be visualized by reaction with a fluorogenic tetrazine probe in a metal-free, bioorthogonal manner. nih.gov This enables the study of RNA synthesis, metabolism, and localization within the cellular environment. nih.gov

BiomoleculeLabeling StrategyDienophile PartnerKey Advantage
ProteinGenetic Code Expansiontrans-cyclooctene (TCO)Precise site-specificity, live-cell compatible
ProteinEnzymatic LigationVarious dienophilesPost-translational modification
Nucleic AcidMetabolic LabelingCyclopropene (B1174273) (e.g., cpA)Tracks nascent synthesis, metal-free
Nucleic AcidTemplated ChemistryVarious dienophilesSignal amplification for low-abundance targets

Application in Metabolic Probes for Cellular Processes

Metabolic probes are used to track the synthesis, trafficking, and degradation of metabolites and macromolecules within cells. Tetrazine-based chemistry is highly suited for these applications due to its bioorthogonality and the fluorogenic potential of the reaction. By feeding cells substrates tagged with a dienophile, researchers can monitor a variety of cellular activities.

For instance, dienophile-modified building blocks like alcohols or sugars can be used to probe metabolic pathways. TCO-containing alcohols have been used to create detailed maps of enzyme activity within cells. snmjournals.org Similarly, metabolic labeling with dienophile-functionalized sugars, followed by reaction with a fluorogenic tetrazine-dye conjugate, has been employed to monitor dynamic changes in glycosylation during embryonic development in zebrafish. snmjournals.org The improved metabolic stability of certain tetrazine conjugates is a critical factor for in vivo studies, ensuring that the probes remain intact long enough to report on the biological process of interest. scilit.com This approach has been used to study lipid metabolism and other dynamic processes, providing valuable insights into cellular health and disease. snmjournals.org

Integration into Genetic Code Expansion Methodologies

Genetic code expansion (GCE) is a powerful technology that allows for the site-specific incorporation of non-canonical amino acids (ncAAs) with novel functionalities directly into proteins. This is achieved using an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's translational machinery.

The integration of tetrazine chemistry with GCE has been particularly fruitful. One approach involves genetically encoding a dienophile-containing ncAA (e.g., TCO-lysine) into a target protein. nih.gov The protein can then be specifically labeled with a tetrazine-functionalized probe. nih.gov Alternatively, and more directly, tetrazine-bearing ncAAs can themselves be genetically encoded into proteins. This creates a protein that is "ready" for conjugation with a dienophile-modified molecule. This method provides a rapid, site-specific, and often stoichiometric means of creating protein conjugates, avoiding the need to manipulate native cysteine residues. Research has focused on developing and characterizing numerous tetrazine amino acids and their corresponding tRNA/RS pairs to ensure high-fidelity encoding and reactivity for quantitative bioorthogonal ligations.

Development of Advanced Bioimaging Probes

A significant application of the tetrazine-dienophile reaction is in the development of fluorogenic probes for bioimaging. These "turn-on" probes are initially non-fluorescent but become brightly fluorescent upon reaction with their target. This conditional activation dramatically increases the signal-to-noise ratio, enabling no-wash imaging of biomolecules in living cells and organisms. scilit.com

Design Principles for Fluorogenic "Turn-on" Tetrazine Probes

The design of effective fluorogenic tetrazine probes is guided by several key principles aimed at maximizing the fluorescence "turn-on" ratio—the difference in brightness between the unreacted tetrazine probe and the reacted dihydropyrazine (B8608421) product.

Fluorophore Selection: A wide range of fluorophores have been conjugated to tetrazines, including coumarins, BODIPY dyes, rhodamines, and silicon-rhodamines, spanning the visible to near-infrared (NIR) spectrum. snmjournals.orgscilit.com The choice of fluorophore is critical, as its photophysical properties must be effectively quenched by the attached tetrazine moiety. scilit.com While coumarins and BODIPY dyes have been used, they can have limitations such as low brightness or poor water solubility. scilit.com

Minimizing Inter-Chromophore Distance: The efficiency of fluorescence quenching is highly dependent on the distance between the tetrazine (the quencher) and the fluorophore (the emitter). scilit.com Therefore, a primary design goal is to create probes with a minimal distance between these two components. This is often achieved by directly conjugating the tetrazine to the fluorophore's π-conjugated system, which can lead to turn-on ratios of up to 1000-fold. nih.gov

Spacer Optimization: In cases where a direct linkage is not feasible, the spacer connecting the tetrazine and the fluorophore is optimized. The length and chemical nature of the spacer influence the quenching efficiency and the properties of the final probe. snmjournals.org

Tuning Quenching Efficiency: The quenching efficiency can be modulated by the electronic properties of the tetrazine. For example, ortho-substituents on the tetrazine ring have been shown to provide higher fluorescence quenching efficiency compared to meta- or para-substituents. acs.org

Design PrincipleObjectiveExample StrategyResulting Improvement
Fluorophore ChoiceOptimize for brightness & wavelengthUse of silicon-rhodamine dyesAccess to near-infrared imaging with low autofluorescence
Inter-Chromophore DistanceMaximize quenching efficiencyDirect conjugation of tetrazine to fluorophoreTurn-on ratios >1000x
Quenching MechanismEnhance turn-on performanceUtilize internal conversion (IC) over FRETBetter performance in spectral ranges where tetrazines are weaker quenchers

Mechanisms of Fluorescence Modulation (e.g., Energy Transfer, Internal Conversion, Electron/Charge Transfer)

The fluorescence "turn-on" effect of tetrazine probes is governed by several distinct photophysical quenching mechanisms. Before the iEDDA reaction, the tetrazine moiety renders the attached fluorophore dark. Upon reaction, the tetrazine is consumed, its electronic properties are altered, and the quenching pathway is eliminated, restoring fluorescence.

Energy Transfer: This is a major quenching mechanism and can occur through two primary pathways:

Förster Resonance Energy Transfer (FRET): Energy is transferred non-radiatively from the excited fluorophore (donor) to the tetrazine (acceptor). FRET efficiency is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance (1/r⁶) and orientation between them. nih.govscilit.com

Through-Bond Energy Transfer (TBET): In this mechanism, energy is transferred through the covalent bond framework connecting the fluorophore and quencher. It can be very efficient when the components are directly conjugated. nih.gov

Internal Conversion (IC): Some probes are designed so that the tetrazine promotes a rapid, non-radiative decay pathway from the fluorophore's excited state back to the ground state. Recent studies suggest that internal conversion-based quenching can lead to excellent fluorogenic performance. chinesechemsoc.org A unified mechanism termed "energy transfer to a dark state" (ETDS) has been proposed, where the tetrazine provides a non-emissive excited state that the fluorophore's energy can be transferred to.

Electron/Charge Transfer: Photoinduced Electron Transfer (PET) is another key mechanism, particularly for red-absorbing dyes. In this process, an electron is transferred from the excited fluorophore to the electron-deficient tetrazine ring, or vice versa, creating a non-fluorescent charge-separated state. This effectively quenches fluorescence until the tetrazine is chemically transformed by the bioorthogonal reaction.

Understanding these mechanisms is fundamental to the rational design of the next generation of fluorogenic tetrazine probes with tailored properties for advanced bioimaging applications. snmjournals.org

Near-Infrared (NIR) Imaging Applications

The development of fluorogenic probes that operate in the near-infrared (NIR) window (700-1700 nm) is of significant interest for in vivo imaging due to the reduced light scattering, deeper tissue penetration, and lower autofluorescence of biological tissues in this spectral range. The tetrazine scaffold has been ingeniously employed to create "turn-on" NIR probes. rcsi.com In a common design strategy, the tetrazine moiety acts as a quencher for an NIR fluorophore. nih.gov The inherent absorbance of the tetrazine ring can diminish the fluorescence of nearby dyes. nih.gov Upon the IEDA reaction with a target molecule carrying a dienophile, the tetrazine is consumed, its aromaticity is disrupted, and the quenching effect is eliminated, leading to a significant increase in fluorescence emission. rcsi.comnih.gov

This principle has been successfully applied to create probes for various biological targets. Researchers have developed a tetrazine-uncaging reaction that can unmask vinyl ether-caged fluorophores, including NIR-emitting cyanine (B1664457) dyes. acs.orgnih.gov This strategy has been used to detect specific mRNA sequences in live cells. nih.govacs.org In this approach, two separate nucleic acid probes, one conjugated to a tetrazine and the other to a dienophile-caged NIR fluorophore, are designed to bind to adjacent sites on a target mRNA molecule. Upon hybridization, the proximity of the tetrazine and the caged fluorophore induces the bioorthogonal reaction, uncaging the dye and producing a strong, localized NIR fluorescence signal. acs.orgnih.gov

Another approach involves directly substituting a BF2-azadipyrromethene (NIR-AZA) fluorophore with a tetrazine. rcsi.com This creates a probe with a strong fluorogenic response, where the fluorescence intensity at 715 nm increases significantly upon reaction with a dienophile. rcsi.com This system has been used for the dynamic imaging of bioorthogonal reactions in subcellular regions, such as the mitochondria, in living cells. rcsi.com

Table 1: Examples of Tetrazine-Based NIR Probes

Probe Type Activation Mechanism Target Analyte Key Finding Citation
Tetrazine-Uncaged NIR Dye Tetrazine ligation removes vinyl ether caging group mRNA Successful detection of specific mRNA in the 3' untranslated region in live cells. acs.orgnih.gov

Radiotracer Development for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT)

The rapid kinetics and high selectivity of the tetrazine ligation make it an ideal strategy for pretargeted nuclear imaging with PET and SPECT. This approach separates the targeting and imaging steps. First, a biomolecule (e.g., an antibody) modified with a dienophile (like TCO) is administered and allowed to accumulate at the target site and clear from circulation. Subsequently, a much smaller, rapidly clearing tetrazine-based radiotracer is administered, which "clicks" onto the pre-accumulated targeting agent, providing a high-contrast image with a reduced radiation dose to non-target tissues.

The 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine scaffold, the core of this compound, has been identified as a highly promising structure for creating such radiotracers. For SPECT imaging, this scaffold has been successfully labeled with Technetium-99m (⁹⁹ᵐTc). Studies have shown that a ⁹⁹ᵐTc-labeled 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine demonstrated high uptake in bone when used in a pretargeting system with a TCO-modified alendronic acid that targets bone. This approach resulted in improved bone-to-blood ratios compared to a directly labeled targeting agent.

For PET imaging, which offers higher sensitivity and resolution than SPECT, derivatives of the bispyridyl tetrazine scaffold have been labeled with Fluorine-18 (¹⁸F). Researchers have designed and synthesized ¹⁸F-labeled bispyridyl tetrazines that can be used to quantify drug release in vivo or for pretargeted PET imaging. These developments highlight the versatility of the dipyridyl tetrazine core in creating radiotracers for different nuclear imaging modalities.

Applications in Proteomics and Protein Function Studies

The ability to selectively label proteins within their native environment is a cornerstone of chemical proteomics and protein function studies. The this compound compound is well-suited for these applications. After the removal of the Boc protecting group to expose the primary amine, the molecule can be readily conjugated to a variety of probes, affinity tags, or small molecule ligands. The resulting tetrazine-functionalized molecule can then be used to label proteins that have been metabolically or genetically engineered to contain a dienophile, such as TCO.

This strategy allows for:

Site-Specific Protein Labeling: By genetically encoding an unnatural amino acid containing a TCO group, a tetrazine probe can be directed to a specific site on a protein of interest. This enables precise studies of protein structure and function without disrupting the native protein.

Activity-Based Protein Profiling (ABPP): A tetrazine can be incorporated into an activity-based probe that covalently binds to the active site of an enzyme class. This allows for the specific labeling and subsequent identification of active enzymes within a complex proteome.

Pull-Down Assays: A tetrazine-functionalized bait molecule (e.g., a drug) can be used to label its protein targets in cell lysates or living cells. The resulting covalently-linked complex can then be enriched and the interacting proteins identified by mass spectrometry. Tetrazine derivatives are recognized as indispensable tools for bioconjugation, serving as versatile labeling reagents for biomolecules like proteins and peptides. lookchem.com

The extremely fast reaction rates of some tetrazine-TCO pairs allow for protein labeling to be achieved in minutes, even at low concentrations, enabling the real-time tracking of dynamic cellular processes.

Utilization in Studying Nucleic Acid Metabolism and Imaging

Visualizing nucleic acids like messenger RNA (mRNA) in living cells provides critical insights into gene expression dynamics. Tetrazine bioorthogonal chemistry offers a powerful method for this purpose, enabling the detection of specific nucleic acid sequences with high fidelity and a fluorogenic response. nih.gov The strategy often employs a template-mediated reaction. nih.gov Two oligonucleotide probes are designed to be complementary to adjacent sequences on the target nucleic acid. nih.gov One probe is functionalized with a tetrazine, and the other with a dienophile that is attached to a quenched or caged fluorophore. nih.govnih.gov

When both probes hybridize to the target nucleic acid, the tetrazine and dienophile are brought into close proximity, dramatically increasing the effective molarity and accelerating the IEDA reaction. nih.gov This proximity-induced reaction triggers the release of the fluorophore or the disruption of a quenching mechanism, leading to a "turn-on" fluorescence signal that is dependent on the presence of the target nucleic acid. acs.orgnih.gov This method has been successfully used to detect endogenous oncogenic microRNAs and specific mRNA molecules within living cells. nih.govnih.gov The use of NIR fluorogens in this system is particularly advantageous for in vivo applications. nih.gov

Integration into Multi-Modal Bioorthogonal Systems

The structure of this compound is inherently modular, making it an excellent building block for creating multi-modal probes for theranostics and advanced imaging. A multi-modal probe combines multiple functionalities—such as targeting, imaging, and therapy—into a single agent.

The this compound scaffold provides two key points for functionalization:

The Tetrazine Ring: This serves as the bioorthogonal reactive handle, enabling the probe to be selectively conjugated to a target molecule (e.g., a TCO-modified antibody or cell) in vivo.

The NHBoc Group: Once deprotected, the resulting amine can be used as a point of attachment for a wide range of functional moieties. For example, it can be acylated with:

A fluorophore (e.g., a cyanine dye) for optical imaging.

A chelator (e.g., DOTA) for complexing a radiometal for PET (e.g., ⁶⁴Cu, ⁶⁸Ga) or SPECT (e.g., ¹¹¹In) imaging, or for radiotherapy (e.g., ¹⁷⁷Lu, ²²⁵Ac).

A drug molecule for targeted delivery.

A photosensitizer for photodynamic therapy.

This "dual-functional" design allows for the construction of sophisticated probes. For instance, a single construct could contain a chelator for SPECT imaging and a fluorophore for fluorescence-guided surgery, all targeted to a specific biological site via the tetrazine ligation. The development of distinct radiolabeled and NIR fluorescent probes based on the dipyridyl tetrazine core demonstrates the feasibility of integrating this scaffold into diverse imaging modalities. rcsi.com

Table 2: Mentioned Chemical Compounds

Compound Name Abbreviation / Synonym Role/Class
This compound - Core subject compound, tetrazine building block
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine 3,6-bis(2-pyridyl)-1,2,4,5-Tz; dipyridyl tetrazine Core chemical scaffold
trans-Cyclooctene TCO Dienophile, reactive partner for tetrazine
tert-Butyloxycarbonyl Boc Amine protecting group
Technetium-99m ⁹⁹ᵐTc Radioisotope for SPECT imaging
Fluorine-18 ¹⁸F Radioisotope for PET imaging
Alendronic acid - Bone-targeting agent
BF2-azadipyrromethene NIR-AZA Near-infrared fluorophore
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid DOTA Chelator for radiometals
Copper-64 ⁶⁴Cu Radioisotope for PET imaging
Gallium-68 ⁶⁸Ga Radioisotope for PET imaging
Indium-111 ¹¹¹In Radioisotope for SPECT imaging
Lutetium-177 ¹⁷⁷Lu Radioisotope for radiotherapy

Py 2h Tetrazine Py Nhboc in Materials Science and Functional Molecule Design

Incorporation into Polymeric Architectures via Click Chemistry

The integration of tetrazine moieties into polymer backbones is a rapidly advancing area, primarily leveraging the principles of "click chemistry." Specifically, the inverse electron demand Diels-Alder (IEDDA) reaction is a powerful tool for this purpose, prized for its rapid kinetics, high specificity, and bioorthogonality. rsc.org Tetrazine derivatives, acting as electron-deficient dienes, readily react with strained alkenes or alkynes, such as trans-cyclooctene (B1233481) (TCO) or norbornene, to form stable linkages. rsc.orgcore.ac.uk

This "click" functionality allows for several strategies to create tetrazine-functionalized polymers. One common approach is the post-polymerization modification of polymers containing suitable dienophiles. For instance, polymers with pendant allyl or norbornene groups can be efficiently functionalized by reacting them with a tetrazine derivative like Py-2H-Tetrazine-Py-NHBoc. acs.org This method offers a high degree of conversion under mild, often catalyst-free conditions, in both organic and aqueous solvents. acs.org

Another strategy involves the direct polymerization of monomers bearing tetrazine functionalities. This can be achieved through various polymerization techniques, including ring-opening polymerization (ROP) of tetrazine-functionalized cyclic esters or N-carboxyanhydrides, or through step-growth polymerization of monomers where the tetrazine unit is part of the monomer structure. rsc.orgitu.edu.tr For example, a bifunctional tetrazine could be co-polymerized with a suitable comonomer to yield a linear polymer with tetrazine units integrated into the main chain. nih.gov

The resulting tetrazine-containing polymers can exhibit a range of interesting properties and have been explored for applications such as the development of degradable networks, functional hydrogels, and block copolymers. rsc.org The presence of the Boc-protected amine in this compound offers an additional site for modification after its potential deprotection, further enhancing its utility as a monomer or functionalizing agent in complex polymer architectures.

Table 1: Representative Click Chemistry Reactions for Polymer Functionalization

Diene (Tetrazine Derivative)DienophileReaction TypeKey Features
3,6-di-2-pyridyl-1,2,4,5-tetrazineNorbornene-modified polylactic acidIEDDAHigh efficiency, end-group modification, no polymer degradation. rsc.org
Tetrazine-functionalized amine initiatorN-carboxyanhydrideROP / IEDDASynthesis of well-defined functional polypeptides. rsc.org
3,6-bis-propargyloxy-1,2,4,5-tetrazineDiazides[3+2] CycloadditionFormation of energetic polymers. nih.gov

Contribution to the Design of Photo- and Electroactive Materials

The inherent electronic structure of the 1,2,4,5-tetrazine (B1199680) ring, characterized by its electron-deficient nature, imparts significant photo- and electroactive properties to its derivatives. researchgate.net These properties are of great interest for the development of materials for organic electronics, sensors, and imaging.

Tetrazine compounds typically exhibit a weak n→π* electronic transition in the visible region of the electromagnetic spectrum, which is responsible for their characteristic intense colors, often red or violet. researchgate.net They can also display π→π* transitions that can lead to strong fluorescence, with emission often in the red portion of the spectrum. researchgate.net The photophysical properties can be tuned by the nature of the substituents on the tetrazine ring. The pyridyl groups in this compound, for example, can influence the energy levels of the molecular orbitals and thus the absorption and emission wavelengths.

The rich redox chemistry of tetrazines makes them excellent candidates for electroactive materials. researchgate.net They can undergo reversible reduction to form stable anion radicals, and in some cases, can also be oxidized. researchgate.netrsc.org This electrochemical behavior is crucial for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where tetrazine derivatives can function as electron-transporting or emissive materials. researchgate.netrsc.org The electrochemical properties, such as reduction potentials, are sensitive to the substituents on the tetrazine core, with electron-donating or -withdrawing groups altering the ease of electron acceptance. rsc.org

Recent research has focused on creating donor-acceptor systems incorporating tetrazines to generate materials with tailored optoelectronic properties. For instance, conjugating an electron-donating moiety to a tetrazine can lead to intramolecular charge transfer (ICT) characteristics, which are desirable for creating fluorogenic probes and materials for organic solar cells. nih.govresearchgate.net

Table 2: Photophysical and Electrochemical Properties of Representative Tetrazine Derivatives

CompoundAbsorption Max (nm)Emission Max (nm)Reduction Potential (V vs. ref)Key Application Area
Substituted chloroalkoxy-s-tetrazineVariesVariesReversible reductionFluorescent probes researchgate.net
Bis(2-pyrrolyl) tetrazine~550-Reversible reductionElectroactive materials rsc.org
Dipyridyl tetrazine-cyanine conjugate~550 (caged), ~620 (uncaged)~640-Fluorogenic imaging probes nih.gov

Use as Building Blocks for Novel Functional Molecules

The unique reactivity and electronic properties of dipyridyl tetrazines like this compound make them versatile building blocks for the synthesis of a wide range of novel functional molecules. chemimpex.com The tetrazine ring can act as a central scaffold to which various functional groups can be attached, leading to molecules with tailored properties for specific applications.

One of the most significant reactions of tetrazines is the IEDDA reaction, which allows for their use in creating complex molecular architectures. sigmaaldrich.com For example, they can react with alkenes or alkynes to form substituted pyridazines, effectively transforming the electronic and structural properties of the molecule. sigmaaldrich.com This transformation can be used to switch on fluorescence or to create new ligands for metal coordination.

The synthesis of tetrazine derivatives with specific functional groups is an active area of research. researchgate.net Cross-coupling reactions such as Suzuki, Stille, and Sonogashira reactions have been employed to introduce aryl, heteroaryl, and alkynyl groups onto the tetrazine core. researchgate.net These synthetic methodologies allow for the creation of a diverse library of tetrazine-based molecules with applications ranging from medicinal chemistry to materials science.

The presence of the two pyridyl groups in this compound, along with the Boc-protected amine, provides multiple points for further functionalization. The pyridyl nitrogen atoms can be used for coordination to metal centers, while the Boc group can be removed to expose a primary amine, which can then be used for further conjugation, for example, to biomolecules or surfaces. This multi-functionality makes it a valuable precursor for creating complex, multifunctional molecular systems.

Exploration in Coordination Chemistry

The dipyridyl-substituted tetrazines are excellent ligands for the construction of coordination complexes and metal-organic frameworks (MOFs). chemimpex.comontosight.ai The nitrogen atoms of the pyridine (B92270) rings act as donor sites for coordination with a variety of metal ions. The resulting metal complexes can exhibit interesting structural, magnetic, and photophysical properties.

The coordination of dipyridyl tetrazines with metal ions such as copper(II) and zinc(II) has been shown to produce a range of structures, from simple mononuclear complexes to more complex polynuclear assemblies like cyclic tetranuclear helicates. sigmaaldrich.comlookchem.comfishersci.com The geometry of the resulting complex is influenced by the metal ion, the counter-anion, and the specific substitution pattern of the ligand. nih.gov

Furthermore, dipyridyl tetrazines have been used to construct extended one-, two-, and three-dimensional coordination polymers and MOFs. rsc.org These materials are of interest for applications in gas storage, catalysis, and sensing. chemimpex.comontosight.ai The tetrazine unit within the framework can impart redox activity and color, leading to materials with tunable electronic and optical properties. For instance, the formation of a platinum-dipyridyl tetrazine metal-organic network on a gold surface has been studied for its potential catalytic applications. rsc.org The electron-withdrawing nature of the tetrazine can influence the electronic properties of the coordinated metal centers. rsc.org

The V-shape of some dihydro-dipyridyl-tetrazine molecules can lead to the formation of two-dimensional polymeric structures through hydrogen bonding, showcasing the role of non-covalent interactions in the solid-state assembly of these molecules. nih.gov The ability of this compound to act as a ligand, combined with its other functional handles, makes it a promising candidate for the design of multifunctional coordination-based materials.

Table 3: Compound Names Mentioned in the Article

Abbreviation/Common NameFull Chemical Name
This compoundtert-butyl (6-(pyridin-2-yl)-2H-tetrazin-3-yl)pyridin-2-ylcarbamate
TCOtrans-cyclooctene
ROPRing-Opening Polymerization
OLEDOrganic Light-Emitting Diode
OFETOrganic Field-Effect Transistor
ICTIntramolecular Charge Transfer
IEDDAInverse Electron Demand Diels-Alder
MOFMetal-Organic Framework
3,6-di-2-pyridyl-1,2,4,5-tetrazine3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine
3,6-bis-propargyloxy-1,2,4,5-tetrazine3,6-bis(prop-2-yn-1-yloxy)-1,2,4,5-tetrazine
Bis(2-pyrrolyl) tetrazine3,6-bis(1H-pyrrol-2-yl)-1,2,4,5-tetrazine
3,6-di(pyridin-4-yl)-1,4-dihydro-1,2,4,5-tetrazine3,6-di(pyridin-4-yl)-1,4-dihydro-1,2,4,5-tetrazine

Challenges and Future Directions in Py 2h Tetrazine Py Nhboc Research

Addressing Synthetic Complexities and Expanding Substrate Scope

A primary hurdle in the widespread application of asymmetric tetrazines like Py-2H-Tetrazine-Py-NHBoc is synthetic accessibility. The traditional synthesis of 1,2,4,5-tetrazines often involves the condensation of nitriles with hydrazine (B178648) followed by an oxidation step. When creating asymmetric tetrazines, where two different nitriles are used, these methods are frequently plagued by the formation of multiple symmetric and asymmetric products, leading to complex purification procedures and low yields, often in the 10–20% range. nih.gov

Recent advancements have aimed to overcome these limitations. The development of Lewis acid-catalyzed, one-pot methods has shown significant promise. For instance, the use of catalysts like nickel triflate can improve the yield of asymmetric tetrazines by 3- to 4-fold compared to catalyst-free reactions, simplifying the synthesis of tetrazines bearing a single carboxylic acid or amine handle for conjugation. nih.gov These methodologies are directly applicable to the large-scale production of the this compound scaffold.

Future research must focus on:

Developing more robust and higher-yielding synthetic routes for asymmetric pyridyl tetrazines. This includes exploring novel catalytic systems and optimizing reaction conditions to minimize side-product formation.

Expanding the substrate scope to allow for the incorporation of a wider variety of functional groups onto the pyridine (B92270) rings. This would enable the creation of a diverse library of probes based on the core structure, each tailored for specific biological targets or imaging modalities. The synthesis of other asymmetric pyridyl-containing structures, such as 2-(2-pyridyl)aziridines, highlights the specialized strategies often required for these heterocycles. nih.gov

Streamlining purification processes to make these valuable compounds more accessible to the broader scientific community, which is crucial for advancing new applications in materials science and biology. nih.gov

Optimization of Reactivity and Physiological Stability

A central challenge in tetrazine chemistry is the well-documented trade-off between reaction kinetics and physiological stability. nih.govacs.org Highly reactive tetrazines, which are desirable for rapid labeling at low concentrations, tend to be less stable in aqueous biological environments. acs.orgnih.govacs.org Electron-withdrawing substituents, such as the pyridine rings in the this compound structure, significantly accelerate the inverse-electron-demand Diels-Alder (IEDDA) reaction but also render the tetrazine ring more susceptible to degradation. acs.org For example, dipyridyl-s-tetrazine can degrade substantially within hours under physiological conditions. acs.org

Table 1: Stability of Various Tetrazines in Aqueous Buffer

Compound Substituents % Remaining after 12h (PBS, 37°C) Source
2a 3,6-di(pyridin-2-yl) ~15-40% acs.org
2f 3-pyrimidyl-6-phenyl ~30% acs.org
2d 3-(6-methylpyridin-2-yl)-6-phenyl >75% acs.org
2h 3,6-diphenyl >90% acs.org

Computational and experimental studies have provided profound insights into this relationship. The exceptional reactivity of 2-pyridyl-tetrazines is not solely due to the electron-withdrawing nature of the pyridine ring. A key factor is the intramolecular repulsion between the lone pair electrons of the pyridine nitrogen and the adjacent nitrogen of the tetrazine ring. nih.govacs.orgchemrxiv.org This repulsion induces a distortion in the tetrazine's structure, pre-organizing it for the cycloaddition reaction and lowering the activation energy without sacrificing as much stability as would be expected from purely electronic effects. nih.govacs.org

Future directions for optimization include:

Rational Design to Uncouple Reactivity and Stability: Leveraging the understanding of distortion-promoted reactivity, new derivatives can be designed. By modifying the substituents on the pyridine rings, it may be possible to fine-tune this intramolecular repulsion to maximize reactivity while enhancing stability. acs.org For instance, replacing a purely electron-withdrawing group with one that induces strain but is less destabilizing electronically could yield a superior probe. acs.orgchemrxiv.org

Exploring Alternative Heterocyclic Scaffolds: Investigating tetrazines substituted with other heterocycles, such as triazoles, has shown that high reactivity can be maintained with improved physiological stability compared to pyridyl-tetrazines. nih.govacs.org

Systematic Stability and Kinetic Studies: A comprehensive analysis of a library of this compound analogues under various physiological conditions (e.g., in the presence of biological reductants like glutathione) is needed to establish clear structure-activity and structure-stability relationships.

Table 2: Second-Order Rate Constants (k₂) for Reactions of Tetrazines with Dienophiles

Tetrazine Dienophile k₂ (M⁻¹s⁻¹) Source
3,6-di-(2-pyridyl)-s-tetrazine trans-cyclooctene (B1233481) ~2000 acs.org
Pyridyl-tetrazine (Py-Tz) axial-TCO >10,000 acs.org
Triazolyl-tetrazine (Ta-Tz) axial-TCO ~1033 acs.org
Phenyl-tetrazine (Ph-Tz) axial-TCO ~170 acs.org
DHP₂-tetrazine TCO-PEG₄ 69,400 acs.org

Rational Design of Advanced Probes through Computational Chemistry and Artificial Intelligence

The discovery that ring distortion, not just electronics, governs the reactivity of pyridyl-tetrazines was a triumph of computational chemistry. nih.govacs.org This illustrates a shift from serendipitous discovery to rational, hypothesis-driven design. The future of probe development for scaffolds like this compound will increasingly rely on sophisticated computational tools.

Computational Chemistry: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict reaction barriers, stability against nucleophilic attack, and photophysical properties (e.g., absorption/emission wavelengths, quenching efficiency). nih.govrsc.org This allows for the in silico screening of candidate molecules before undertaking complex and costly synthesis, accelerating the design-build-test-learn cycle.

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML are poised to revolutionize molecular design. nih.govntu.edu.sg By training models on large datasets of known reactions and molecular properties, AI can identify complex patterns that are not obvious to human researchers. researchgate.netresearch.csiro.au

Future opportunities in this area include:

Multi-Parameter Optimization: Using ML models to simultaneously optimize a probe for multiple parameters, such as high reactivity, high stability, low off-target binding, and specific photophysical properties.

Inverse Design: Developing generative AI models that, given a set of desired properties, can propose novel molecular structures that are predicted to meet those criteria.

Predictive Modeling for Bio-orthogonal Systems: Creating ML models that can predict the rate and outcome of a bioorthogonal reaction for any given tetrazine-dienophile pair under specific physiological conditions, guiding the selection of the optimal tool for a particular biological question. researchgate.net

Expanding the Translational Potential and Broadening Bioorthogonal Applications

The ultimate goal of developing probes like this compound is their application in solving real-world biological and medical problems. cas.org The high reactivity and functionalizability of bis-pyridyl tetrazines make them prime candidates for demanding in vivo applications. nih.govnih.gov

Current and future applications include:

Pretargeted Imaging and Therapy: This two-step approach involves administering a slow-clearing targeting agent (e.g., an antibody) tagged with a dienophile, followed by a fast-clearing, highly reactive tetrazine probe (e.g., an 18F-labeled tetrazine for PET imaging). nih.govresearchgate.net This strategy enhances target-to-background ratios and reduces radiation exposure. Bis-pyridyl tetrazines are particularly promising for this application. nih.gov

In Vivo Chemistry: The development of bioorthogonal reactions that can assemble drugs or release therapeutic payloads directly at a disease site is a major frontier. acs.orgyoutube.com However, challenges remain, such as the incomplete payload release observed with some highly reactive tetrazine-TCO systems due to the stability of the initial dihydropyridazine (B8628806) product. chemrxiv.org

Advanced Bioimaging: The development of fluorogenic tetrazine probes has enabled no-wash live-cell imaging and the tracking of biomolecules like glycans and nucleic acids in vivo. nih.govresearchgate.netrsc.org Future probes could be designed for super-resolution microscopy or for multiplexed imaging by creating sets of spectrally distinct, mutually orthogonal probes. acs.org

To realize this translational potential, future work must address the gap between laboratory performance and in vivo efficacy. This involves rigorous testing of new probes in complex biological models and developing strategies to overcome challenges like non-specific binding, metabolic degradation, and inefficient payload release, thereby paving the way for the next generation of diagnostics and therapeutics. youtube.comnih.gov

Q & A

Basic Research Questions

Q. How is Py-2H-Tetrazine-Py-NHBoc synthesized, and why is the Boc (tert-butoxycarbonyl) protecting group critical in its preparation?

  • Methodological Answer : this compound is synthesized via sequential coupling reactions involving pyridine and tetrazine moieties. The Boc group protects the amine functionality during synthesis to prevent unwanted side reactions (e.g., nucleophilic attack or oxidation). Post-synthesis, the Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid) to expose the free amine for downstream bioconjugation. The Boc strategy ensures stability during purification and storage .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirms structural integrity (e.g., aromatic protons in pyridine/tetrazine at δ 8.5–9.5 ppm and Boc methyl groups at δ 1.2–1.4 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% is typical for research-grade material).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C₂₀H₂₂N₈O₂: 430.2; observed: 430.9 [M+H]⁺) .

Q. What reaction conditions are optimal for this compound in inverse electron-demand Diels-Alder (iEDDA) reactions?

  • Methodological Answer : The iEDDA reaction with strained dienophiles (e.g., trans-cyclooctenes) requires:

  • pH 7–8 : Buffered solutions (e.g., PBS) to maintain reactivity without hydrolyzing the tetrazine.
  • Low temperature (4–25°C) : Slows hydrolysis while enabling rapid conjugation (k₂ ~ 10³–10⁴ M⁻¹s⁻¹).
  • Solvent compatibility : Use polar aprotic solvents (e.g., DMSO) for stock solutions, diluted in aqueous buffers for biological applications .

Advanced Research Questions

Q. How can researchers optimize this compound’s reaction rate in complex biological matrices?

  • Methodological Answer :

  • Pre-quench competing nucleophiles : Add sodium azide (NaN₃) to suppress non-specific interactions with thiols or amines.
  • Tune dienophile strain : Use bicyclononyne (BCN) derivatives for faster kinetics in low-concentration targets.
  • Monitor hydrolysis : Track tetrazine degradation via UV-Vis (λmax ~ 520 nm for tetrazine loss) and adjust reaction timelines accordingly .

Q. What strategies mitigate this compound’s instability during long-term storage?

  • Methodological Answer :

  • Lyophilization : Store as a lyophilized powder at -20°C under argon to prevent hydrolysis.
  • Light-sensitive packaging : Use amber vials to avoid photodegradation of the tetrazine core.
  • Small aliquots : Prepare single-use aliquots to minimize freeze-thaw cycles .

Q. How do researchers address conflicting spectroscopic data when tracking this compound in live-cell imaging?

  • Methodological Answer :

  • Control experiments : Use tetrazine-free analogs to distinguish background signals.
  • Dual-labeling : Pair tetrazine conjugation with a fluorophore (e.g., Cy5) for orthogonal validation via fluorescence resonance energy transfer (FRET).
  • LC-MS/MS : Confirm bioconjugation products in lysates to resolve ambiguities from overlapping spectral peaks .

Q. What side reactions occur when this compound is used in reducing environments, and how are they minimized?

  • Methodological Answer :

  • Reduction of tetrazine : The tetrazine ring may undergo reduction to dihydrotetrazine in glutathione-rich environments, diminishing reactivity.
  • Mitigation :
  • Add antioxidants sparingly : Limit ascorbic acid or Trolox to <1 mM.
  • Short incubation times : Complete reactions within 30–60 minutes to outpace reduction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.